Cinnamyl isovalerate is a naturally occurring flavoring compound primarily found in various plant species, particularly those belonging to the Apiaceae (Umbelliferae) family. [, ] While it occurs naturally, it can also be synthesized for commercial applications. [] Its primary use in scientific research is centered around its presence in essential oils and its potential biological activities, particularly its antibacterial properties. []
Cinnamyl isovalerate can be sourced from natural extracts or synthesized through chemical reactions. It belongs to the class of compounds known as esters, specifically aliphatic esters, which are characterized by the presence of an alkyl group attached to a carbonyl group. This compound is also related to other cinnamyl derivatives, which are commonly utilized in the flavor and fragrance industry.
The synthesis of cinnamyl isovalerate can be achieved through various methods, predominantly via esterification reactions. The most common approach involves the direct reaction between cinnamyl alcohol and isovaleric acid, often facilitated by acidic catalysts or enzymatic processes.
In laboratory settings, both methods require precise control over temperature, substrate concentrations, and reaction time to optimize yield and purity. For enzymatic synthesis, parameters such as enzyme loading, agitation speed, and temperature must be carefully adjusted.
Cinnamyl isovalerate has a molecular formula of and a molecular weight of 208.26 g/mol. The structure consists of a cinnamyl group (derived from cinnamic acid) linked to an isovalerate moiety.
The compound exhibits geometric isomerism due to the double bond in the cinnamyl portion, leading to potential cis/trans configurations.
Cinnamyl isovalerate can participate in various chemical reactions typical for esters:
The mechanism for the formation of cinnamyl isovalerate via esterification involves nucleophilic attack by the hydroxyl group of cinnamyl alcohol on the carbonyl carbon of isovaleric acid. This step leads to the formation of a tetrahedral intermediate, which subsequently collapses to release water and form the ester bond:
This process can be catalyzed by either acids or enzymes depending on the method used for synthesis.
These properties make cinnamyl isovalerate suitable for use in various formulations within the fragrance industry.
Cinnamyl isovalerate finds extensive application in:
Research continues into its potential uses in other applications such as pharmaceuticals or as a natural preservative due to its antimicrobial properties .
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3